molecular formula C9H9BrF2O B1390735 4-Ethoxy-3,5-difluorobenzyl bromide CAS No. 1017779-38-2

4-Ethoxy-3,5-difluorobenzyl bromide

Cat. No. B1390735
M. Wt: 251.07 g/mol
InChI Key: SFMOQKHETBGLAR-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorobenzyl bromide is a laboratory chemical . It is used as an organic synthesis and pharmaceutical chemistry intermediate . The molecular formula is C9H9BrF2O and the molecular weight is 251.07 .


Synthesis Analysis

The synthesis of 4-Ethoxy-3,5-difluorobenzyl bromide involves the use of triphenyl phosphorus and carbon tetrabromide. The mixture is stirred at room temperature for 30 minutes, then a solution of 3,5-difluorophenol in ether is slowly added. The reaction mixture is further stirred at 25°C for 40 minutes .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3,5-difluorobenzyl bromide consists of a benzene ring with two fluorine atoms, one bromine atom, and an ethoxy group attached to it .


Physical And Chemical Properties Analysis

4-Ethoxy-3,5-difluorobenzyl bromide is a liquid at room temperature . It has a molecular weight of 251.07 .

Scientific Research Applications

Structural Properties and Synthesis

  • Structural Properties : The compound's structural properties are significantly different due to the presence or absence of methoxy groups, impacting its potential use as a building block in dendritic material synthesis (Pan et al., 2005).

  • Synthesis for Ionic Liquids : It has been used in the synthesis of quaternary ammonium salts, showing potential in the preparation of ionic liquids with ether functionality (Kärnä et al., 2009).

  • Derivative Synthesis for Chemical Studies : The synthesis of 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone, a derivative of 4-Ethoxy-3,5-difluorobenzyl bromide, has been achieved for structural studies (Ma et al., 2010).

Applications in Biomedical and Chemical Research

  • Anticancer Activity : Research into derivatives like 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one shows potential in anticancer applications (Bekircan et al., 2008).

  • Photodynamic Therapy for Cancer : New derivatives of benzyl bromide, like zinc phthalocyanine, have been synthesized for applications in photodynamic therapy against cancer (Pişkin et al., 2020).

  • Antiplasmodium Activity : Its derivatives have been evaluated for their potential as antiplasmodium agents, showing promising results in heme polymerization inhibitory activity assays (Fitriastuti et al., 2021).

Chemical and Electrochemical Studies

  • Electrochemical Studies : Research into the electrochemical behavior of benzylic bromides including 4-Ethoxy-3,5-difluorobenzyl bromide reveals insights into the one-electron cleavage at palladium electrodes, which is crucial for understanding its reactivity (Jouikov & Simonet, 2010).

  • Modification of Electronic Properties : Altering the counterion in cationic conjugated polymers has been shown to affect the electronic properties, relevant to its use in light-emitting diodes (Yang et al., 2006).

Safety And Hazards

4-Ethoxy-3,5-difluorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

5-(bromomethyl)-2-ethoxy-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)3-6(5-10)4-8(9)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMOQKHETBGLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256735
Record name 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3,5-difluorobenzyl bromide

CAS RN

1017779-38-2
Record name 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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